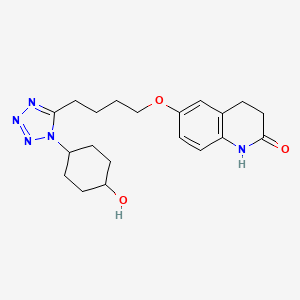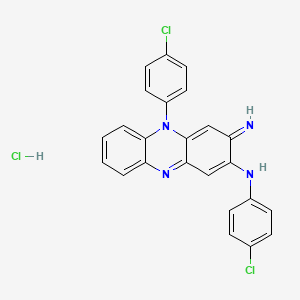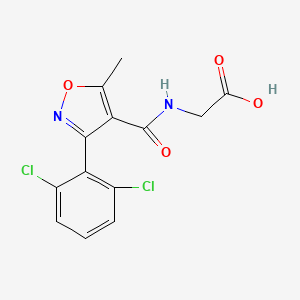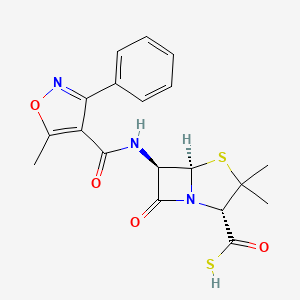
Luliconazole-Z-Isomer
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Luliconazole-Z-Isomer is a chemical compound with the formula C14H9Cl2N3S2 and a molecular weight of 354.3 . It is used for analytical method development, method validation (AMV), and quality control (QC) application for Abbreviated New Drug Application (ANDA) or during the commercial production of Luliconazole .
Molecular Structure Analysis
The chemical name of Luliconazole-Z-Isomer is (R,Z)-2-(4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene)-2-(1H-imidazol-1-yl)acetonitrile . The molecular structure of Luliconazole-Z-Isomer has been analyzed using various techniques such as PXRD, thermal methods, and FTIR .Chemical Reactions Analysis
Luliconazole-Z-Isomer has been studied in the context of cocrystal formation with coformers such as mannitol and menthol . The cocrystals showed lower heats of fusion (ΔH) compared to pure Luliconazole, indicating the possibility of increased entropy and solubility for all cocrystals .Physical And Chemical Properties Analysis
Luliconazole-Z-Isomer has been studied for its solubility and dissolution properties . Pure Luliconazole resulted in 6.91 µg/ml solubility and cocrystal with menthol resulted in 26.87 µg/ml solubility . Using cooling crystallization with the menthol coformer resulted in a fivefold increase in cocrystal solubility compared to pure drug .科学的研究の応用
Structure Elucidation and Degradation
- The Z-isomer of Luliconazole, formed during its synthesis, undergoes various degradation processes. Research has elucidated the structure of its degradation products under different conditions like acid, base, and peroxide-mediated degradation, highlighting its stability characteristics (S. Saida et al., 2019).
Formulation for Enhanced Solubility and Penetration
- Efforts in improving Luliconazole's solubility and skin penetration have led to the development of microemulsion-based gels. These gels enhance antifungal efficacy by improving drug solubility and delivery to the target site (Hemang Kansagra & S. Mallick, 2016).
Comparative Antifungal Activity
- Luliconazole has been compared with other antifungal drugs for its efficacy against dermatomycotic fungi, demonstrating greater potency against various species like Trichophyton spp. and Candida albicans (H. Koga et al., 2009).
Nanocrystal Hydrogel for Improved Antifungal Activity
- The creation of luliconazole nanocrystals embedded in hydrogel has shown promising results in improving dissolution, skin retention, and overall antifungal activity, providing a novel approach for treating fungal infections (Manish Kumar et al., 2019).
Topical Treatment for Onychomycosis
- Studies on luliconazole's application in onychomycosis have shown its ability to penetrate the nail plate effectively, achieving fungicidal levels in the nail unit and indicating its potential as a potent treatment for this condition (R. Scher et al., 2014).
Role in Topical Dermal Drug Delivery
- Luliconazole's effectiveness in superficial fungal infections is limited by lower skin permeation and retention. Research has focused on overcoming these limitations by utilizing functional nanomaterials in drug delivery systems (C. Babu et al., 2022).
Short-Term Therapy Efficacy
- Studies in animal models have shown the efficacy of short-term therapy with luliconazole cream in treating tinea corporis and tinea pedis, indicating its potential for reducing treatment durations compared to existing drugs (H. Koga et al., 2012).
Efficacy Against Fusarium Species
- Luliconazole has demonstrated strong in vitro activity against Fusarium species complexes, suggesting its potential use in treating infections caused by these pathogens (M. Gharaghani et al., 2020).
Safety And Hazards
特性
CAS番号 |
1240249-76-6 |
|---|---|
製品名 |
Luliconazole-Z-Isomer |
分子式 |
C14H9Cl2N3S2 |
分子量 |
354.28 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Clindamycin Laurate
763863-68-9
Clindamycin 3-Palmitate
68225-59-2
Clindamycin 4-Phosphate
54887-30-8
Clindamycin 3-Phosphate
28708-34-1



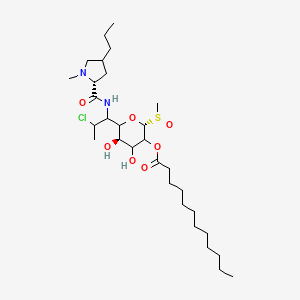
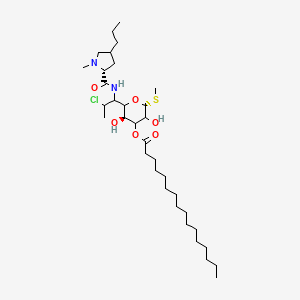
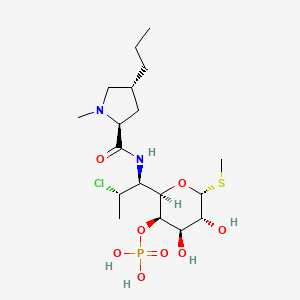
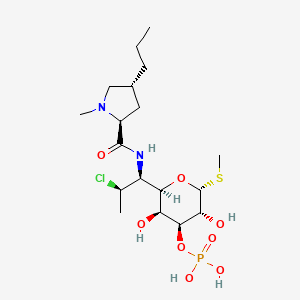
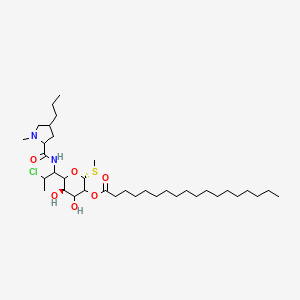
![(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B601439.png)

